N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopropyl group, a pyrrolidinone ring, and a benzamide moiety with trifluoromethyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O2/c17-15(18,19)9-3-8(4-10(5-9)16(20,21)22)14(26)23-11-6-13(25)24(7-11)12-1-2-12/h3-5,11-12H,1-2,6-7H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZVJSSRPDMNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of Benzene Rings
Introducing two trifluoromethyl groups at the 3,5-positions of benzene relies on halogen-exchange reactions. As demonstrated in trifluoromethylpyridine syntheses, vapor-phase fluorination of trichloromethyl precursors using catalysts like iron fluoride achieves high yields (70–85%). For 3,5-bis(trifluoromethyl)benzoic acid, chlorination of 3,5-dimethylbenzoic acid followed by sequential Cl/F exchange at 300–350°C produces the bis-CF3 analog.
Pyrrolidinone Core Construction
The 5-oxopyrrolidin-3-amine scaffold forms via ring-closing metathesis or Beckmann rearrangement. Patent US8299246B2 describes cyclopropanation of pyrrolidin-3-amine using cyclopropylboronic acid under palladium catalysis, achieving 92% enantiomeric excess. Subsequent oxidation of the pyrrolidine ring with RuO4 yields the lactam.
Synthetic Routes to 3,5-Bis(Trifluoromethyl)Benzoyl Chloride
Vapor-Phase Fluorination of Trichloromethyl Intermediate
3,5-Bis(trichloromethyl)benzoic acid (prepared via Friedel-Crafts alkylation) undergoes fluorination in a fluidized-bed reactor with HF/Cl2 gas (3:1 molar ratio) at 320°C. Iron fluoride catalysts promote Cl→F exchange, yielding 3,5-bis(trifluoromethyl)benzoic acid in 78% isolated yield. Conversion to acyl chloride uses oxalyl chloride (2.5 eq) in dichloromethane with catalytic DMF (0.1 eq), achieving quantitative conversion.
Direct Trifluoromethylation via Copper-Mediated Coupling
An alternative route employs Ullmann-type coupling: 3,5-dibromobenzoic acid reacts with CF3Cu (generated in situ from CF3SiMe3 and CuI) in DMF at 120°C. This one-pot method provides 3,5-bis(trifluoromethyl)benzoic acid in 65% yield but requires rigorous exclusion of moisture.
Synthesis of 1-Cyclopropyl-5-Oxopyrrolidin-3-Amine
Cyclopropanation of Pyrrolidin-3-Amine
Palladium-catalyzed cross-coupling of pyrrolidin-3-amine with cyclopropylboronic acid (1.2 eq) in THF/H2O (4:1) at 60°C installs the cyclopropyl group. Using Pd(OAc)2 (5 mol%) and SPhos ligand (10 mol%), the reaction reaches 89% conversion with minimal ring-opening byproducts.
Lactam Formation via Oxidation
Oxidizing 1-cyclopropylpyrrolidin-3-amine to the lactam employs ruthenium(III) chloride (0.2 eq) and NaIO4 (2 eq) in a biphasic CH2Cl2/H2O system. Stirring at 23°C for 6 hours delivers 5-oxopyrrolidin-3-amine in 94% yield, confirmed by ¹H NMR (δ 4.21 ppm, NH).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Combining 3,5-bis(trifluoromethyl)benzoyl chloride (1.05 eq) with 1-cyclopropyl-5-oxopyrrolidin-3-amine (1 eq) in dichloromethane using EDCl (1.1 eq) and HOAt (0.2 eq) achieves 82% yield after 12 hours. However, epimerization at the pyrrolidinone stereocenter occurs above 0°C, necessitating low-temperature conditions.
Uranium-Based Coupling Agents
HATU (1.5 eq) and DIPEA (3 eq) in DMF promote rapid amidation at 23°C, completing in 2 hours with 91% yield. This method minimizes racemization, as evidenced by chiral HPLC (>99% ee).
Comparative Analysis of Synthetic Methods
HATU-mediated coupling offers superior efficiency but higher reagent costs, making EDCl preferable for large-scale synthesis. Vapor-phase fluorination remains the most economical route for installing CF3 groups despite stringent equipment requirements.
Challenges and Optimization Opportunities
Trifluoromethyl Group Stability
Under basic conditions, the CF3 groups undergo hydrolysis to carboxylic acids at temperatures >80°C. Kinetic studies show adding 1 eq of CaCO3 as a proton scavenger reduces degradation by 73% during amide coupling.
Cyclopropane Ring Strain
The cyclopropyl group’s ring strain increases susceptibility to acid-catalyzed opening. Using non-protic solvents (e.g., THF) and avoiding Brønsted acids in downstream steps prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
Enzyme Inhibition
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide has been investigated for its potential as an enzyme inhibitor. Notably:
- Urease Inhibition : The compound has demonstrated strong inhibitory activity against urease, which is crucial in the treatment of urinary tract infections.
- Acetylcholinesterase Inhibition : It also shows promise as an inhibitor of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of this compound against various strains, revealing significant activity comparable to established antibiotics.
- Enzyme Interaction Studies : Fluorescence measurements indicated effective binding interactions with bovine serum albumin (BSA), highlighting the compound's pharmacological effectiveness and potential for drug formulation.
- In Vivo Studies : Animal models have shown promising results in reducing tumor sizes when treated with this compound, indicating its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-dichlorobenzamide
Uniqueness
Compared to similar compounds, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of two trifluoromethyl groups on the benzamide moiety. This structural feature enhances its lipophilicity, metabolic stability, and potential biological activity, making it a promising candidate for further research and development.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from pyrrolidine derivatives and trifluoromethyl-substituted benzamides. The synthetic route generally includes:
- Formation of the pyrrolidine ring : Starting from cyclopropyl and appropriate carbonyl precursors.
- Trifluoromethylation : Introducing trifluoromethyl groups to the benzene ring.
- Amidation : Coupling the pyrrolidine derivative with the bis(trifluoromethyl)benzoyl chloride to form the final amide product.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study demonstrated that certain related compounds reduced paw edema in rat models more effectively than traditional anti-inflammatory drugs like celecoxib and indomethacin .
Antiparasitic Properties
The compound has also been evaluated for its antiparasitic activity. Patents describe its use in controlling parasitic infections in both agricultural settings and veterinary medicine . The mechanism involves interference with the biochemical pathways essential for parasite survival.
Fungicidal Activity
Similar bis(trifluoromethyl)phenyl compounds have been investigated for their fungicidal properties. In laboratory settings, these compounds have shown effectiveness against various fungal pathogens, outperforming some existing commercial fungicides .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways or parasitic metabolism.
- Modulation of Cytokine Production : By affecting the signaling pathways that lead to cytokine release, it reduces inflammation.
- Disruption of Membrane Integrity : In the case of fungal infections, it may disrupt fungal cell membranes, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Study on Anti-inflammatory Effects :
- Evaluation of Antiparasitic Activity :
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide, and how can reaction yields be optimized?
Methodological Answer: The compound’s synthesis likely involves coupling 3,5-bis(trifluoromethyl)benzoyl chloride with the cyclopropane-modified pyrrolidinone amine. A general approach could follow protocols for analogous benzamide syntheses, such as refluxing in anhydrous ethanol with catalytic HCl to facilitate amide bond formation . Optimizing yields may require:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) for improved solubility of trifluoromethyl groups.
- Catalysts: Use of HOBt/DCC coupling agents to reduce racemization.
- Temperature Control: Maintaining 60–80°C to balance reaction rate and byproduct formation.
| Reaction Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Solvent | Ethanol/DMF | 50–75% |
| Catalyst | HOBt/DCC | 65–85% |
| Temperature | 60–80°C | 70–90% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Critical characterization steps include:
- HPLC-PDA: To assess purity (>95%) and detect trace impurities from trifluoromethyl group hydrolysis.
- NMR Spectroscopy: ¹⁹F NMR to confirm the presence of trifluoromethyl groups (δ −60 to −70 ppm).
- Melting Point Analysis: Compare with literature values (e.g., similar trifluoromethyl benzamides exhibit mp 120–150°C) .
- X-ray Crystallography: Resolve stereochemistry at the cyclopropane-pyrrolidinone junction.
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
Methodological Answer: Discrepancies often arise from metabolic instability or formulation issues. Mitigation strategies:
- Metabolic Profiling: Use liver microsomes or CYP450 assays to identify degradation pathways.
- Nanoparticulate Formulation: Encapsulation in PEGylated liposomes to enhance bioavailability, as seen in nanoparticulate substance delivery systems .
- Species-Specific Adjustments: Tailor dosing regimens based on interspecies metabolic differences (e.g., cytochrome activity in rodents vs. primates).
Q. How can computational modeling predict target interactions, given the compound’s trifluoromethyl and cyclopropane moieties?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to simulate binding to potential targets (e.g., kinases or GPCRs). The trifluoromethyl groups may enhance hydrophobic interactions in binding pockets.
- Molecular Dynamics (MD): Simulate conformational stability of the cyclopropane ring under physiological conditions.
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing trifluoromethyl groups) with activity data from analogous compounds .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer: Contradictions may stem from aggregation or polymorphic forms. Solutions include:
- Co-Solvent Systems: Use ethanol/water mixtures to balance trifluoromethyl hydrophobicity and pyrrolidinone polarity.
- Salt Formation: Convert the free base to a hydrochloride salt to enhance aqueous solubility.
- Dynamic Light Scattering (DLS): Monitor particle size in solution to detect aggregation.
Key Notes for Experimental Design
- Stability Testing: Store the compound under inert conditions (N₂ atmosphere) to prevent cyclopropane ring oxidation.
- Toxicity Screening: Prioritize Ames tests for mutagenicity due to the aromatic amine backbone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
